![molecular formula C23H15N3O3S B2563771 (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606948-91-8](/img/no-structure.png)

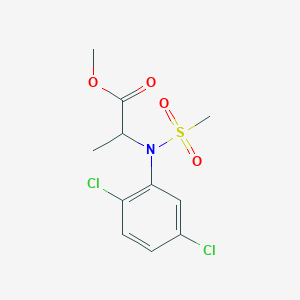

(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

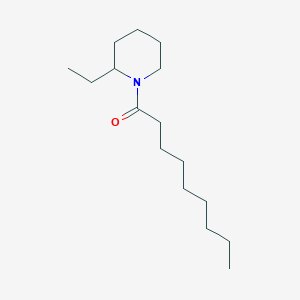

(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C23H15N3O3S and its molecular weight is 413.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

The development of novel synthetic methodologies for the construction of complex molecules is a primary area of interest. For instance, the conversion of 1,4-dihydrobenzoic acids to benzene- mono-, di-, and tricarboxaldehydes under Vilsmeier reaction conditions demonstrates the versatility of dihydrobenzo[b][1,4]dioxin derivatives in synthetic organic chemistry (Raju & Rao, 1987). Additionally, benzotriazole-assisted aromatic ring annulation provides efficient syntheses of polysubstituted naphthalenes and phenanthrenes, showcasing the reactivity of naphthalene derivatives in constructing polycyclic aromatic hydrocarbons (Katritzky, Zhang, & Xie, 1997).

Materials Science

Compounds with naphthalene and dihydrobenzo[d][1,4]dioxin cores are explored for their photophysical properties, which are crucial for the development of advanced materials. For instance, the study of dihydroquinazolinone derivatives has revealed significant changes in photophysical properties depending on solvent polarity, demonstrating the potential of such compounds in the design of optical materials (Pannipara et al., 2017).

Pharmacology

The exploration of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has indicated potential in developing new antimicrobial agents. Such studies involve eco-friendly synthesis methodologies and preliminary in vitro antimicrobial activity assessments against various pathogenic fungi and bacteria, highlighting the pharmacological applications of these compounds (Mathew et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde with 2-naphthylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves cyclization of the thiazole ring with the triazole ring to form the desired compound.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde", "2-naphthylamine", "thiosemicarbazide" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde with 2-naphthylamine in the presence of a suitable acid catalyst to form the imine intermediate.", "Step 2: Addition of thiosemicarbazide to the imine intermediate to form the thiazole ring.", "Step 3: Cyclization of the thiazole ring with the triazole ring in the presence of a suitable base catalyst to form the desired compound." ] } | |

| 606948-91-8 | |

Fórmula molecular |

C23H15N3O3S |

Peso molecular |

413.45 |

Nombre IUPAC |

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C23H15N3O3S/c27-22-20(12-15-8-5-7-14-6-1-2-9-16(14)15)30-23-24-21(25-26(22)23)19-13-28-17-10-3-4-11-18(17)29-19/h1-12,19H,13H2/b20-12+ |

Clave InChI |

BNKKSEZTEARSBO-UDWIEESQSA-N |

SMILES |

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=CC6=CC=CC=C65)SC4=N3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2563689.png)

![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)

![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2563702.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)